N-(2,5-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Description
N-(2,5-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a synthetic organic compound characterized by a hybrid structure combining a pyridazinone core, a thiophene substituent, and a 2,5-dimethoxyphenyl group linked via a butanamide chain. The 2,5-dimethoxyphenyl substituent contributes to solubility and binding affinity in certain pharmacological targets. This compound has been studied for its structural uniqueness, though its specific applications remain under investigation .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-26-14-7-9-17(27-2)16(13-14)21-19(24)6-3-11-23-20(25)10-8-15(22-23)18-5-4-12-28-18/h4-5,7-10,12-13H,3,6,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAMFLGWYXSYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazinone core, a thiophene ring, and a dimethoxyphenyl group. Its molecular formula is with a molecular weight of 373.44 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
The biological activity of this compound is believed to involve:
- Targeting Specific Enzymes and Receptors : The compound may interact with various enzymes and receptors, modulating their activities.
- Influencing Signaling Pathways : It could affect pathways related to inflammation, cell proliferation, or apoptosis, depending on its interaction with cellular components.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that pyridazinone derivatives can inhibit bacterial growth through interference with bacterial cell wall synthesis.
Insecticidal Activity
The compound's structural features suggest potential insecticidal properties. A study on similar compounds revealed that modifications at the phenyl moiety significantly influenced larvicidal activity against pests such as Chilo suppressalis and Spodoptera litura .
Anti-inflammatory Effects
Compounds within the same chemical class have been noted for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines in vitro suggests that this compound may exhibit similar properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the following factors:
| Substituent | Effect on Activity |
|---|---|
| Dimethoxy groups | Enhance lipophilicity and receptor binding |
| Thiophene ring | Potentially increases insecticidal activity |
| Pyridazinone core | Essential for enzyme interaction |
Case Study 1: Antimicrobial Testing
A study tested various pyridazinone derivatives against Staphylococcus aureus. The results indicated that modifications at the para position of the phenyl group significantly enhanced antimicrobial efficacy. The compound this compound was included in this analysis and showed promising results .
Case Study 2: Insecticidal Activity
In a comparative study on larvicidal activity against C. suppressalis, the compound was part of a series of derivatives tested for their ability to inhibit chitin synthesis. The results indicated that specific substitutions led to enhanced activity compared to unsubstituted analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared pharmacophores or substituents. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Core Structure Differences: The pyridazinone core in the target compound distinguishes it from naphthalene-based colorants (e.g., CI 12480) and pyrimidine derivatives (e.g., the nucleotide analog in ). Pyridazinones are less common in industrial applications but are pharmacologically relevant due to their hydrogen-bonding capacity. Thiophene vs.
Substituent Impact :
- Methoxy Groups : The 2,5-dimethoxyphenyl group in the target compound enhances lipophilicity compared to chlorine substituents in CI 12480, which prioritize stability and colorfastness.
- Amide vs. Azo Linkages : The amide bond in the target compound is more hydrolytically stable than azo linkages, which are prone to reductive cleavage .
Biological vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
